2-((Piperidin-2-ylmethyl)thio)benzo[d]thiazole hydrochloride
Overview
Description
2-((Piperidin-2-ylmethyl)thio)benzo[d]thiazole hydrochloride is a chemical compound that belongs to the class of benzothiazole derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. The presence of both piperidine and benzothiazole moieties in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Piperidin-2-ylmethyl)thio)benzo[d]thiazole hydrochloride typically involves the coupling of substituted 2-amino benzothiazoles with piperidine derivatives. One common method includes the reaction of 2-amino benzothiazole with 1-(2-chloroethyl)piperidine hydrochloride under suitable conditions to yield the desired product . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((Piperidin-2-ylmethyl)thio)benzo[d]thiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or benzothiazole moieties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenated solvents and bases like sodium hydride (NaH) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted benzothiazole compounds.
Scientific Research Applications
2-((Piperidin-2-ylmethyl)thio)benzo[d]thiazole hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory agent and its ability to inhibit cyclooxygenase (COX) enzymes.
Biology: The compound is studied for its interactions with biological targets, including proteins and enzymes.
Material Science: It is explored for its use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-((Piperidin-2-ylmethyl)thio)benzo[d]thiazole hydrochloride involves its interaction with molecular targets such as cyclooxygenase (COX) enzymes. The compound inhibits the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins . Molecular docking studies have shown that the compound binds to the active site of COX enzymes, stabilizing the enzyme-inhibitor complex and preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-((Piperidin-2-ylmethyl)thio)benzo[d]thiazole hydrochloride is unique due to the presence of both piperidine and benzothiazole moieties, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and potency in inhibiting COX enzymes, making it a promising candidate for anti-inflammatory drug development.
Properties
IUPAC Name |
2-(piperidin-2-ylmethylsulfanyl)-1,3-benzothiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S2.ClH/c1-2-7-12-11(6-1)15-13(17-12)16-9-10-5-3-4-8-14-10;/h1-2,6-7,10,14H,3-5,8-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVZCOYXAOLEHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CSC2=NC3=CC=CC=C3S2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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